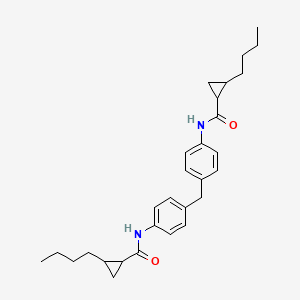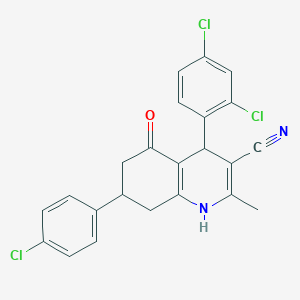![molecular formula C16H20N2O3 B5151638 N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogen that has gained popularity in recent years due to its ability to produce intense psychedelic experiences. Despite its potential therapeutic benefits, NBOMe is still largely unexplored, and its long-term effects on the human body are not yet fully understood.
Mechanism of Action
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the 5-HT2A receptor is responsible for the hallucinogenic effects of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine are still largely unknown, although studies have shown that it can cause a range of effects on the body. These effects include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and emotions. N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine has also been shown to cause changes in brain activity, particularly in the areas of the brain responsible for sensory perception and emotion.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the mechanisms of perception and cognition in the brain. However, the use of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine in lab experiments is also limited by its potential toxicity and the lack of knowledge about its long-term effects on the body.
Future Directions
There are several future directions for research on N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine. One area of research involves the development of safer and more effective versions of the compound that can be used for therapeutic purposes. Another area of research involves the exploration of the long-term effects of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine on the brain and body, particularly in relation to its potential for addiction and other adverse effects. Finally, researchers are also interested in exploring the potential use of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine as a tool for understanding the mechanisms of perception and cognition in the brain.
Synthesis Methods
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine is synthesized through a complex chemical process that involves the use of various reagents and solvents. The most common method of synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of chemical reactions that ultimately yield N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine.
Scientific Research Applications
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic uses as well as its pharmacological properties. One area of research involves the use of N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine as a potential treatment for depression and anxiety disorders. Preliminary studies have shown that N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine may be effective in reducing symptoms of depression and anxiety, although further research is needed to confirm these findings.
properties
IUPAC Name |
N-methyl-N-[[5-(3-nitrophenyl)furan-2-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-10-17(2)12-15-8-9-16(21-15)13-6-5-7-14(11-13)18(19)20/h5-9,11H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSTVYYIDFGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[[5-(3-nitrophenyl)furan-2-yl]methyl]butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)


![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)